6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one
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Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s known.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and spectral data (IR, NMR, MS).Safety And Hazards
This includes information on the compound’s toxicity, flammability, environmental impact, and safe handling procedures.
Future Directions
This involves speculating on potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or activities.
properties
IUPAC Name |
6-(2-oxopropyl)-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)6-9-2-4-11-10(7-9)3-5-12(15)13-11/h2,4,7H,3,5-6H2,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXBPZMKPKUATK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC2=C(C=C1)NC(=O)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one |
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